
2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid is a compound that contains a difluoromethyl group . This group has been the subject of significant research due to its role in difluoromethylation processes, which are crucial in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
While the specific molecular structure of 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid is not directly available, related compounds provide some insights . For instance, difluoromethylornithine (DFMO), a well-known inhibitor of ornithine decarboxylase, has been studied for its molecular and supramolecular structure .Chemical Reactions Analysis
Difluoromethylation processes, which would be relevant to 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid, involve the formation of X–CF2H bonds, where X can be C(sp), C(sp2), C(sp3), O, N, or S . These processes have been achieved through various methods, including reaction with ClCF2H and non-ozone depleting difluorocarbene reagents .Scientific Research Applications
Medicinal Chemistry
The 4-difluoromethyl pyrazole, of which our compound is a derivative, exhibits intriguing chemical and physical properties. Researchers have explored its potential as a building block in medicinal chemistry. Notably, the incorporation of the difluoromethyl group enhances lipophilicity and metabolic stability, crucial considerations in drug design .
Anti-Inflammatory Agents
Derivatives of 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid have shown promise as anti-inflammatory agents. Their unique chemical structure contributes to their biological activity, making them attractive candidates for drug development .
Antibacterial and Antifungal Properties
The compound’s difluoromethyl moiety imparts favorable properties, including enhanced lipophilicity. Researchers have explored its potential as an antibacterial and antifungal agent, aiming to combat infectious diseases .
Cancer Research
Cancer remains a global health challenge, and compounds with novel mechanisms of action are sought after. The 4-difluoromethyl pyrazole derivatives have been investigated for their anticancer properties. Understanding their interactions with key proteins, such as cyclooxygenase-2 (COX-2), sheds light on their potential therapeutic applications .
Materials Science
Beyond biological applications, the compound’s unique properties extend to materials science. Researchers have explored its use as a building block for tailored materials, taking advantage of its reactivity and lipophilicity .
Photocatalysis
In recent studies, researchers have investigated the photocatalytic difluoromethylation of coumarin derivatives. The regioselectivity of this reaction is influenced by the stability of the benzyl radical intermediate, highlighting the compound’s potential in synthetic chemistry .
These diverse applications underscore the versatility and significance of 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid in scientific research. Its unique chemical features continue to inspire investigations across multiple disciplines. 🌟
properties
IUPAC Name |
2-(difluoromethyl)-1,3-benzothiazole-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2S/c10-7(11)8-12-5-3-1-2-4(9(13)14)6(5)15-8/h1-3,7H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBJKRVQKFGLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2554149.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2554150.png)
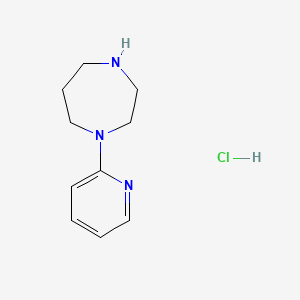

![6-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2554155.png)
![4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2554157.png)
![2-(methylsulfanyl)-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2554158.png)
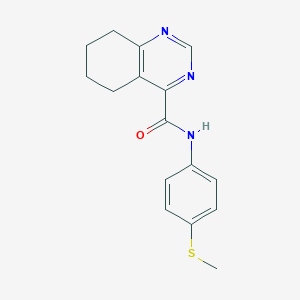
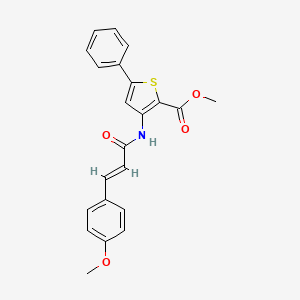
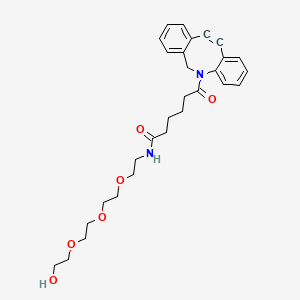
![Methyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2554162.png)
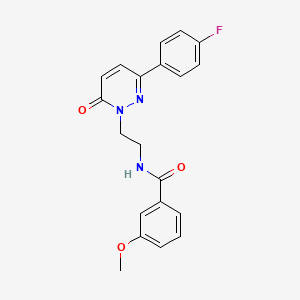
![3-(4-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2554171.png)
